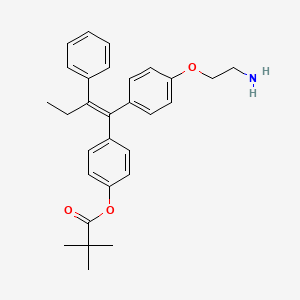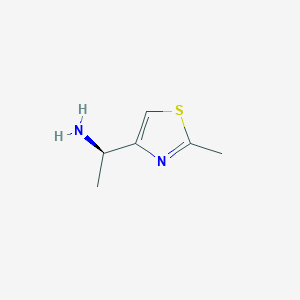
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is an organic compound with a complex structure that includes phenyl groups, an aminoethoxy group, and a pivalate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate phenyl and aminoethoxy precursors, followed by a series of reactions such as esterification, reduction, and substitution to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of industrial products.
Mecanismo De Acción
The mechanism of action of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate include:
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Other phenyl pivalate derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C29H33NO3 |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
[4-[(E)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H33NO3/c1-5-26(21-9-7-6-8-10-21)27(22-11-15-24(16-12-22)32-20-19-30)23-13-17-25(18-14-23)33-28(31)29(2,3)4/h6-18H,5,19-20,30H2,1-4H3/b27-26+ |
Clave InChI |
LIVBQLOUDGYQFL-CYYJNZCTSA-N |
SMILES isomérico |
CC/C(=C(/C1=CC=C(C=C1)OCCN)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OCCN)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)

![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)




![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)





